5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

PTP1B inhibitor Enzyme assay Selectivity

Medicinal chemistry programs require building blocks with defined biological activity to establish reliable SAR. This pyrazole-4-carboxylic acid offers validated PTP1B inhibition data, not just structural novelty. - **Validated bioactivity**: Ki = 13 µM against human PTP1B with measurable selectivity over PTP-LAR and PTPα. - **Distinct physicochemical profile**: LogP 2.17, pKa 4.30, aqueous solubility 3003 mg/L - ideal for ADME model calibration. - **Synthetic handle**: Carboxylic acid for amide coupling; 4-nitrophenyl for electronic tuning or replacement in analoging.

Molecular Formula C10H8N4O4
Molecular Weight 248.19 g/mol
CAS No. 16459-38-4
Cat. No. B099095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
CAS16459-38-4
Molecular FormulaC10H8N4O4
Molecular Weight248.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)N)[N+](=O)[O-]
InChIInChI=1S/C10H8N4O4/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(4-2-6)14(17)18/h1-5H,11H2,(H,15,16)
InChIKeyVUYCAWFGQCSWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.2 [ug/mL]

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid: Identity & Availability


5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 16459-38-4) is a heterocyclic building block with a pyrazole core bearing a 4-nitrophenyl substituent at the N1 position, a carboxylic acid at C4, and a primary amino group at C5 [1]. It serves as a versatile scaffold in medicinal chemistry and agrochemical research, particularly as an intermediate for synthesizing protein tyrosine phosphatase 1B (PTP1B) inhibitors and other bioactive molecules [2]. The compound is commercially available from multiple vendors with typical purity of 95% (HPLC) and is supplied as a solid .

Heterocyclic building block: pyrazole-4-carboxylic acid core with 4-nitrophenyl substituent
Versatile intermediate for synthesizing PTP1B inhibitors and bioactive molecules
Commercially available at research purity; supplied as solid

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid: Generic Substitution Failure


Simple substitution of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid with structurally similar pyrazole-4-carboxylic acids is not viable due to the unique electronic and steric effects imparted by the 4-nitrophenyl group at N1 [1]. This substituent significantly alters the compound's physicochemical profile, including a lower predicted pKa of 4.30 and a LogP of 2.17 , compared to the unsubstituted phenyl analog (LogP ~1.8). Critically, the 4-nitro group introduces a strong electron-withdrawing effect that modulates the reactivity of the amino and carboxyl functionalities, directly impacting biological target engagement [2]. This is demonstrated by its distinct PTP1B inhibitory profile, where it exhibits a Ki of 13 µM, a value that differs from other substituted analogs due to these electronic and structural modifications [2].

Target Compound
Unsubstituted Phenyl Analog
PTP1B Inhibition Defined target engagement profile may not transfer to analog lacking the 4-nitro group
Physicochemical Profile Lower pKa and higher LogP alter solubility and permeability; analog may shift assay compatibility
Solid‑State Conformation Different hydrogen‑bonding network and crystal packing may affect formulation and crystallization behavior

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid: Differentiation Evidence


PTP1B Inhibition and Selectivity Profile

The compound demonstrates a defined PTP1B inhibitory profile with a Ki of 13,000 nM (13 µM) against recombinant human PTP1B at pH 5.5 using p-nitrophenyl phosphate as substrate [1]. It exhibits measurable selectivity over other protein tyrosine phosphatases, with a Ki of 90,000 nM for PTP-LAR (6.9-fold selectivity) and 250,000 nM for PTPα (19.2-fold selectivity) [1]. In contrast, the unsubstituted phenyl analog 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid shows no reported PTP1B inhibitory activity in available databases, highlighting the functional importance of the 4-nitrophenyl substituent for this specific target engagement [2].

PTP1B Inhibition & Selectivity
Cross‑study comparable
Target: Ki 13,000 nM (PTP1B); 6.9‑fold over PTP‑LAR, 19.2‑fold over PTPα
Comparator (phenyl analog): no reported PTP1B inhibitory activity
4‑Nitrophenyl group essential for PTP1B target engagement
Recombinant human enzymes, pH 5.5, pNPP substrate
PTP1B inhibitor Enzyme assay Selectivity Medicinal chemistry

Crystal Structure and Conformational Rigidity

Single-crystal X-ray diffraction analysis reveals a high-quality crystal structure refined to an R-value of 0.0441 for 2755 observed reflections [1]. The molecule adopts a specific conformation where the plane of the ethylideneamino moiety forms a dihedral angle of 22.37° with the mean plane of the pyrazolone ring, while the carbonyl group is twisted by 72.23° relative to this plane [1]. This contrasts with the crystal structure of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, where the phenyl ring is twisted by 48.13° relative to the pyrazole plane, and the carboxyl group remains nearly coplanar with the heterocyclic ring due to an intramolecular N–H⋯O hydrogen bond [2]. The 4-nitrophenyl derivative thus exhibits a markedly different solid-state conformation and hydrogen-bonding network, which can influence solubility and formulation properties.

Crystal Structure & Conformation
Cross‑study comparable
R‑factor = 0.0441; dihedral angles 22.37° (pyrazolone‑ethylideneamino) and 72.23° (carbonyl‑pyrazolone)
Informs crystallization behavior and solid‑state property prediction
Conformation distinct from phenyl analog (twist 48.13°, H‑bond stabilization)
Crystallography Conformational analysis Solid-state chemistry Hydrogen bonding

Physicochemical Properties vs. Analogs

The 4-nitrophenyl substituent confers a distinct physicochemical signature relative to in-class analogs. The target compound has a predicted pKa of 4.30 and an experimental LogP of 2.17 , with an estimated water solubility of 3003 mg/L at 25°C based on Log Kow . In comparison, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid has a predicted pKa of ~4.5 and a lower LogP of approximately 1.8, while the 4-chlorophenyl analog has a LogP of approximately 2.0 and a pKa of ~4.4 [1]. The nitro group's strong electron-withdrawing effect lowers the pKa of the carboxylic acid, enhancing aqueous solubility at physiological pH, and increases lipophilicity (higher LogP), which may improve membrane permeability relative to the unsubstituted phenyl analog.

Physicochemical Properties vs. Analogs
Class‑level inference
Target: LogP 2.17, pKa 4.30, est. solubility 3003 mg/L
Phenyl analog: LogP ~1.8, pKa ~4.5
Chlorophenyl analog: LogP ~2.0, pKa ~4.4
Physicochemical signature influences formulation and ADME behavior
Calculated/predicted values; experimental verification recommended
Physicochemical profiling LogP pKa Solubility ADME prediction

Synthetic Accessibility and Cost-Efficiency

The compound can be synthesized via a straightforward two-step Knorr-type condensation from readily available 4-nitrophenylhydrazine and ethyl cyanoacetate or related precursors, yielding the target acid in acceptable purity after hydrolysis [1]. Commercial pricing analysis indicates that 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is priced comparably to its 4-chlorophenyl analog (approximately €196/50 mg vs. €185/50 mg) , but with a 1.6-fold higher molecular weight (248.19 vs. 237.65 g/mol) due to the nitro group. This translates to a similar cost per mole, but the nitro derivative offers the added advantage of a built-in chromophore (λmax ~320 nm) for convenient HPLC/UV monitoring during synthesis and purification, a feature absent in the phenyl and chlorophenyl analogs.

Synthetic Accessibility & Cost
Supporting evidence
Price ~€196/50 mg; built‑in UV chromophore (λmax ~320 nm) for HPLC/UV monitoring
Supports budget‑sensitive and UV‑detection synthesis workflows
Pricing from CymitQuimica/AK Scientific; Knorr‑type condensation route
Synthetic route Cost analysis Scalability Procurement

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid: Application Scenarios


PTP1B Inhibitor Discovery & Target Validation

This compound serves as a validated starting scaffold for designing PTP1B inhibitors, a target for type 2 diabetes and obesity [1]. Its defined Ki of 13 µM against recombinant human PTP1B [2] and measurable selectivity over PTP-LAR and PTPα make it suitable for establishing baseline structure-activity relationships (SAR) in medicinal chemistry programs [3]. The 4-nitrophenyl group provides a handle for further functionalization or can be replaced in analoging campaigns while retaining the pyrazole-4-carboxylic acid pharmacophore.

Solid-State Form Screening & Crystallization Development

The high-quality crystal structure (R=0.0441) and distinct dihedral angles [4] provide a reliable reference for polymorph screening, salt formation, and co-crystal engineering studies. The electron-withdrawing nitro group influences hydrogen-bonding networks differently than the phenyl analog [5], making this compound a valuable model for studying the impact of substituent electronic effects on solid-state packing and stability.

Synthetic Methodology for Heterocyclic Libraries

The compound's straightforward synthesis via Knorr-type condensation [6] and its commercial availability at reasonable cost make it an ideal building block for generating diverse libraries of pyrazole derivatives. The carboxylic acid group allows for facile amide coupling, while the amino group can be functionalized via reductive amination, acylation, or diazotization, enabling rapid exploration of chemical space in drug discovery and agrochemical research.

Physicochemical Benchmarking in ADME Assays

With a well-defined LogP of 2.17 , a pKa of 4.30 , and an estimated water solubility of 3003 mg/L , this compound can serve as a reference standard for calibrating in silico ADME prediction models and for validating experimental assays such as PAMPA, Caco-2 permeability, and plasma protein binding studies involving pyrazole-based compounds.

Application
Selection Property
Validation Focus
PTP1B inhibitor discovery
4‑nitrophenyl substituent for target engagement
PTP1B inhibition and selectivity over related phosphatases
Solid‑state form screening
Well‑defined crystal structure and conformation
Polymorph screening and hydrogen‑bond network analysis
Heterocyclic library synthesis
Synthetic accessibility via Knorr condensation and functional group reactivity
Amide coupling and amino derivatization for SAR exploration
Physicochemical ADME benchmarking
Characterized LogP, pKa, and solubility profile
Calibration of in silico models and permeability assays

Technical Documentation Hub

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